molecular formula C9H11FO B13108596 (R)-2-Fluoro-2-phenylpropan-1-ol

(R)-2-Fluoro-2-phenylpropan-1-ol

Cat. No.: B13108596
M. Wt: 154.18 g/mol
InChI Key: SNILNSRRYODOMT-VIFPVBQESA-N
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Description

®-2-Fluoro-2-phenylpropan-1-ol is an organic compound with the molecular formula C9H11FO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Fluoro-2-phenylpropan-1-ol typically involves the enantioselective reduction of 2-fluoroacetophenone. One common method is the use of chiral catalysts or reagents to achieve the desired enantiomer. For example, asymmetric reduction using chiral borane reagents or catalytic hydrogenation with chiral ligands can be employed.

Industrial Production Methods: Industrial production of ®-2-Fluoro-2-phenylpropan-1-ol may involve large-scale asymmetric reduction processes. These processes are optimized for high yield and enantiomeric purity. The choice of catalyst, solvent, and reaction conditions are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-2-Fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-fluoroacetophenone.

    Reduction: Further reduction can lead to the formation of 2-fluoro-2-phenylpropan-1-amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 2-Fluoroacetophenone

    Reduction: 2-Fluoro-2-phenylpropan-1-amine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Fluoro-2-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

    Industry: The compound can be used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-2-Fluoro-2-phenylpropan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, affecting the overall reaction pathway.

Comparison with Similar Compounds

  • 2-Fluoro-2-phenylpropan-1-ol (racemic mixture)
  • 2-Fluoro-2-phenylpropan-1-amine
  • 2-Fluoroacetophenone

Comparison: ®-2-Fluoro-2-phenylpropan-1-ol is unique due to its chiral nature, which can lead to different biological activities compared to its racemic mixture or other similar compounds. The presence of the fluorine atom also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(2R)-2-fluoro-2-phenylpropan-1-ol

InChI

InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3/t9-/m0/s1

InChI Key

SNILNSRRYODOMT-VIFPVBQESA-N

Isomeric SMILES

C[C@](CO)(C1=CC=CC=C1)F

Canonical SMILES

CC(CO)(C1=CC=CC=C1)F

Origin of Product

United States

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